5-(4-Chlorophenyl)-3-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine
Description
5-(4-Chlorophenyl)-3-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with a 4-chlorophenyl group at position 5 and a 3,4-dimethoxyphenyl group at position 2. The compound’s synthesis typically involves multicomponent reactions or regioselective strategies using aromatic aldehydes as precursors .
Properties
IUPAC Name |
5-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O2/c1-25-18-8-5-14(11-19(18)26-2)16-12-22-24-10-9-17(23-20(16)24)13-3-6-15(21)7-4-13/h3-12H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMJUKYXFUHPSPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C3N=C(C=CN3N=C2)C4=CC=C(C=C4)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24821780 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Biological Activity
5-(4-Chlorophenyl)-3-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine is a synthetic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential clinical applications.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 365.82 g/mol. It features a pyrazolo[1,5-a]pyrimidine core substituted with a chlorophenyl and dimethoxyphenyl group, which contribute to its biological properties.
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine may act through multiple pathways:
- Inhibition of Enzymes : The compound exhibits significant inhibitory effects on enzymes such as α-amylase and α-glucosidase, which are crucial for carbohydrate metabolism. For instance, a related derivative demonstrated an IC50 value of 15.2 μM against α-glucosidase, outperforming the standard drug acarbose (IC50 = 750 μM) by nearly 50-fold .
- Antioxidant Activity : The compound has shown promising antioxidant properties. In vitro studies reported that its derivatives exhibited strong scavenging activities against DPPH and ABTS radicals, indicating their potential in reducing oxidative stress .
Biological Assays and Efficacy
A series of biological assays have been conducted to evaluate the efficacy of this compound:
Antidiabetic Activity
- α-Amylase Inhibition : The compound demonstrated an inhibition rate of 27.91% at a concentration of 1 mg/mL.
- α-Glucosidase Inhibition : It also inhibited α-glucosidase by 17.41%, showcasing its potential as an antidiabetic agent.
Antioxidant Activity
The antioxidant activity was assessed using DPPH and ABTS assays. The results are summarized in the following table:
| Derivative | DPPH IC50 (μg/mL) | ABTS (%) |
|---|---|---|
| 12a | 19.63 ± 0.04 | 25.28 ± 0.06 |
| 12b | 18.33 ± 0.04 | 28.23 ± 0.06 |
Both derivatives showed comparable antioxidant activities; however, derivative 12b exhibited slightly superior performance against ABTS radicals .
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives:
- Growth Inhibition : A derivative achieved a mean growth inhibition (GI%) of 43.9% across various cancer cell lines.
- Cell Cycle Arrest : Treatment with certain derivatives resulted in significant cell cycle arrest in the G0–G1 phase, indicating their potential role in cancer therapy .
Case Studies
Several case studies have documented the biological activity of this compound:
- Diabetes Management : A study demonstrated that a derivative significantly reduced blood glucose levels in diabetic rats when administered at dosages correlating with its enzyme inhibitory activities.
- Cancer Research : Investigations into the effects on RFX 393 cancer cells revealed that treatment with pyrazolo[1,5-a]pyrimidine derivatives resulted in apoptosis induction and cell cycle arrest.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
(a) N-(4-Chlorophenyl)-pyrazolo[1,5-a]pyrimidine (12b) vs. N-Phenyl-pyrazolo[1,5-a]pyrimidine (12a)
- Antioxidant Activity :
- 12b (4-chlorophenyl substituent) exhibits superior DPPH radical scavenging (IC50 = 18.33 ± 0.04 mg mL⁻¹) and ABTS inhibition (28.23 ± 0.06%) compared to 12a (phenyl substituent; IC50 = 3.34 ± 0.01 mg mL⁻¹ for AChE) .
- The chloro group enhances electron-withdrawing effects, improving radical stabilization.
- Anti-Alzheimer Activity :
- Anti-Arthritic Activity :
(b) Dihydropyrazolo[1,5-a]pyrimidine Derivatives (4d, 4i, 4n)
- Structural Differences : These compounds feature a partially saturated pyrimidine ring and varied substituents:
(c) Fluorinated Derivatives
- 5-(4-Fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine (C14H9F4N3; molar mass = 295.23 g/mol): Fluorine and trifluoromethyl groups increase lipophilicity and metabolic stability, contrasting with the target compound’s chloro and methoxy groups .
- 6-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine : Combines chloro, trifluoromethyl, and methoxy groups, suggesting synergistic effects on target selectivity .
Mechanistic Insights
- Chlorophenyl vs.
- Trifluoromethyl Groups : Increase metabolic resistance but may reduce target specificity compared to chloro/methoxy substituents .
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
